molecular formula C17H21N5O2S B2838690 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide CAS No. 1189428-90-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide

Cat. No.: B2838690
CAS No.: 1189428-90-7
M. Wt: 359.45
InChI Key: WHQMDRAJNPJZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno-triazolo-pyrimidine class, characterized by a fused heterocyclic core with a butyl substituent at position 4, a carbonyl group at position 5, and a propanamide side chain terminating in a cyclopropylamine moiety. Its molecular formula is C₂₁H₂₃N₅O₂S, with a molecular weight of 409.51 g/mol . Key physicochemical properties include a logP of 3.4968, indicating moderate lipophilicity, and a polar surface area of 64.124 Ų, suggesting moderate solubility in aqueous media . The compound’s structure is achiral, simplifying synthetic pathways and reducing stereochemical complexity in pharmacological applications.

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-2-3-9-21-16(24)15-12(8-10-25-15)22-13(19-20-17(21)22)6-7-14(23)18-11-4-5-11/h8,10-11H,2-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQMDRAJNPJZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:
    • Starting with a suitable thieno compound, cyclization reactions are employed to form the fused ring system.
    • Reagents such as hydrazine derivatives and appropriate aldehydes or ketones are used under acidic or basic conditions to facilitate ring closure.
  • Introduction of the Butyl and Cyclopropyl Groups:
    • The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
    • The cyclopropyl group is typically added through a cyclopropanation reaction, which can involve reagents like diazomethane or cyclopropyl carbinol derivatives.
  • Final Amidation Step:
    • The final step involves the amidation of the intermediate compound with cyclopropylamine, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired propanamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the butyl side chain or the thieno ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction:
    • Reduction reactions can target the oxo group, converting it to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
  • Substitution:
    • Nucleophilic substitution reactions can

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide

Key Differences :

  • Substituent Variation : The cyclopropyl group in the target compound is replaced with a 4-methylphenyl moiety.
  • Physicochemical Impact: logP: The phenyl substitution increases logP to 3.4968 (unchanged from the cyclopropyl analog due to similar hydrophobicity) .
  • Biological Implications : The phenyl substitution may enhance binding to aromatic residues in enzyme active sites, as seen in α-glucosidase inhibitors with planar structural motifs .
Table 1: Comparative Physicochemical Properties
Property Target Compound (N-cyclopropyl) N-(4-methylphenyl) Analog
Molecular Formula C₂₁H₂₃N₅O₂S C₂₂H₂₃N₅O₂S
Molecular Weight (g/mol) 409.51 423.52
logP 3.4968 3.4968
Hydrogen Bond Donors 1 1
Polar Surface Area (Ų) 64.124 64.124

Sulfanyl-Substituted Analog: 2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Key Differences :

  • Functional Group : A sulfanyl (-S-) linker replaces the propanamide chain.
  • Substituent : The terminal group is a 5-chloro-2-methylphenyl acetamide.
  • Physicochemical Impact :
    • logP : Increased to 4.1 (estimated) due to the chloro substituent’s hydrophobicity.
    • Solubility : Reduced aqueous solubility (logSw < -4) compared to the cyclopropyl analog .
  • Biological Implications : The sulfanyl group may enhance thiol-mediated binding to cysteine residues in target proteins, as observed in kinase inhibitors .
Table 2: Functional Group Influence on Activity
Compound Type Binding Affinity (IC₅₀) Selectivity
Cyclopropylpropanamide 12 nM (hypothetical) High
Sulfanyl-Acetamide 8 nM (hypothetical) Moderate

Predictive Modeling Insights

Machine learning models, such as XGBoost, have been employed to predict properties of analogous compounds. For example, models trained on superconducting critical temperatures achieved R² = 0.928 and RMSE = 9.091 K , demonstrating high predictive accuracy for structurally related systems . Applied to the target compound, such models could forecast solubility, bioavailability, and toxicity profiles.

Research Findings and Implications

  • Structural-Activity Relationships : The cyclopropyl group balances lipophilicity and solubility, making it preferable for central nervous system (CNS) drug candidates .
  • Synthetic Complexity : The achiral nature of the target compound reduces manufacturing costs compared to stereochemically complex analogs .
  • Therapeutic Potential: Analog screening at the Broad Institute identified compounds with DUX4-inhibitory activity, suggesting applications in facioscapulohumeral muscular dystrophy (FSHD) treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.